4-[(2-Bromophenyl)methyl]-1,3-thiazol-2-amine
Overview
Description
The compound “4-[(2-Bromophenyl)methyl]-1,3-thiazol-2-amine” is a derivative of thiazole, which is a heterocyclic compound containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains a bromophenyl group and an amine group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a bromophenyl group, and an amine group . The exact structure would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis
Thiazole derivatives are known to exhibit a wide range of biological activities and have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific reactions that this compound would undergo would depend on the conditions and reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromophenyl group could increase the compound’s reactivity in certain reactions .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Benzimidazoles and Thieno[2,3-d]imidazoles : o-Bromophenyl isocyanide reacts with primary amines to form 1-substituted benzimidazoles and 2-bromo-3-isocyanothiophene to form 3-substituted 3H-thieno[2,3-d]imidazoles (Lygin & Meijere, 2009).
- Molecular and Electronic Structure Analysis : The molecular geometry, vibrational frequencies, and chemical shift values of similar compounds are studied using Hartree–Fock and density functional methods (Özdemir et al., 2009).
Corrosion Inhibition
- Corrosion Inhibition of Iron : Thiazole derivatives like 2-amino-4-(4-bromophenyl)-thiazole are studied for their corrosion inhibition performances on Fe metal using density functional theory calculations and molecular dynamics simulations (Kaya et al., 2016).
Pharmaceutical Applications
- Antimicrobial and Cytotoxic Activity : Compounds like 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines show potential in antimicrobial and cytotoxic properties (Noolvi et al., 2014).
- Antitumor Properties : Novel 2-(4-aminophenyl)benzothiazoles, similar in structure to the queried compound, exhibit selective antitumor properties, with amino acid conjugation used to overcome drug lipophilicity (Bradshaw et al., 2002).
Chemical Analysis and Computational Studies
- X-ray Crystallographic and Spectroscopic Studies : Aminothiazole derivatives are analyzed for their electronic and spectroscopic properties, supporting their potential in various chemical and biological applications (Adeel et al., 2017).
Noncovalent Interaction Analysis
- Quantitative Assessment of Noncovalent Interactions : Adamantane-1,3,4-thiadiazole hybrid derivatives, similar in structure, are studied for their intra- and intermolecular interactions, indicating the significant roles of these interactions in stabilizing crystal structures (El-Emam et al., 2020).
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
A study on 4-(4-bromophenyl)-thiazol-2-amine derivatives showed promising adme properties .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The success of suzuki–miyaura cross-coupling, a reaction often used in the synthesis of compounds like this, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Future Directions
properties
IUPAC Name |
4-[(2-bromophenyl)methyl]-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S/c11-9-4-2-1-3-7(9)5-8-6-14-10(12)13-8/h1-4,6H,5H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQLZYQGDASRMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CSC(=N2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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